molecular formula C15H19BF4O3 B14032819 2-(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14032819
M. Wt: 334.12 g/mol
InChI Key: DYPYSCMFSPRJEO-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is notable for its unique structure, which includes ethoxy, fluoro, and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-3-fluoro-5-(trifluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: It can be used in the development of biologically active compounds, including pharmaceuticals.

    Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which enhances its reactivity and versatility in organic synthesis

Properties

Molecular Formula

C15H19BF4O3

Molecular Weight

334.12 g/mol

IUPAC Name

2-[4-ethoxy-3-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BF4O3/c1-6-21-12-10(15(18,19)20)7-9(8-11(12)17)16-22-13(2,3)14(4,5)23-16/h7-8H,6H2,1-5H3

InChI Key

DYPYSCMFSPRJEO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC)C(F)(F)F

Origin of Product

United States

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